molecular formula C19H22N2O4S2 B2796380 methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate CAS No. 686772-78-1

methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate

Cat. No.: B2796380
CAS No.: 686772-78-1
M. Wt: 406.52
InChI Key: NUTWMDVDSKRZJM-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-Ethoxyphenyl substituent: A para-substituted aromatic ring with an ethoxy group, which enhances lipophilicity and may influence electronic properties .
  • Sulfanyl bridge: A sulfur atom linking the thienopyrimidinone core to a butanoate ester group.
  • Butanoate ester: The methyl ester of butanoic acid contributes to solubility in organic solvents and modulates metabolic stability .

Properties

IUPAC Name

methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-4-15(18(23)24-3)27-19-20-14-10-11-26-16(14)17(22)21(19)12-6-8-13(9-7-12)25-5-2/h6-9,15H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTWMDVDSKRZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxyphenyl group and the butanoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: This reaction can reduce specific functional groups, such as ketones to alcohols.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising antitumor properties. Studies have shown that methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate can effectively inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against several cancer cell lines including SU-DHL-6 and K562. The results demonstrated significant cytotoxic effects with IC50 values below 1 μM for certain derivatives. This suggests that the compound could serve as a lead structure for developing new cancer therapeutics .

Kinase Inhibition

The compound has been investigated for its potential to inhibit specific kinases involved in cancer signaling pathways. Notably, it has shown activity against ATR kinases, which are critical in DNA damage response mechanisms.

Case Study: ATR Kinase Inhibition

In silico studies and subsequent biological evaluations highlighted the ability of thieno[3,2-d]pyrimidine derivatives to act as ATR kinase inhibitors. This inhibition leads to enhanced apoptosis in cancer cells under stress conditions .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Research indicates that these compounds may induce apoptosis through pathways involving caspases and other pro-apoptotic factors.

Table 2: Mechanistic Pathways

MechanismDescription
Apoptosis InductionActivation of caspases leading to programmed cell death
DNA Damage ResponseInhibition of ATR kinase affecting DNA repair mechanisms

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related derivatives, emphasizing substituent effects and physicochemical properties:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Spectral Data Reference
Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate (Target) Thieno[3,2-d]pyrimidinone 4-Ethoxyphenyl, methyl butanoate ester ~452.5 (estimated) IR: C=O (1720–1680 cm⁻¹), S–C (700–600 cm⁻¹); NMR: δ 1.4 (ethoxy CH3), δ 3.7 (ester CH3)
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidinone 4-Methylphenyl, acetamido benzoate ester 535.63 LC-MS: m/z 536.1 [M+H]⁺; NMR: δ 2.4 (methylphenyl CH3), δ 4.2 (ester CH2)
3-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylphenyl)ethylthio]-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one Benzothiopheno[2,3-d]pyrimidinone Biphenylyl ketone, ethoxyphenyl ~554.6 (estimated) IR: C=O (1700 cm⁻¹), aromatic C–H (3050 cm⁻¹); NMR: δ 7.6–7.8 (biphenylyl protons)
2-(2-(3-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate Oxobutanoate 4-Methylpyrimidine sulfonamide, hydrazone 393.4 IR: N–H (3300 cm⁻¹), S=O (1350 cm⁻¹); LC-MS: m/z 394.2 [M+H]⁺

Key Observations

The biphenylyl ketone in ’s compound introduces steric bulk, which may reduce solubility but improve binding affinity in hydrophobic pockets .

Spectral Signatures :

  • All compounds exhibit strong C=O stretching (1680–1720 cm⁻¹) in IR spectra, consistent with ketone or ester functionalities. The target compound’s sulfanyl bridge (S–C) is identifiable at 700–600 cm⁻¹ .
  • NMR shifts for ethoxy (δ 1.4) and ester (δ 3.7) groups align with analogous derivatives in and .

Synthetic Strategies: The target compound’s sulfanyl linkage likely follows nucleophilic substitution pathways, similar to ’s synthesis of acetamido derivatives .

Biological Relevance: While the target compound lacks explicit bioactivity data, ’s oxobutanoate derivatives demonstrate antimicrobial activity, implying that the thienopyrimidinone core and sulfanyl groups may confer similar properties .

Biological Activity

Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-d]pyrimidine class, which has been noted for various biological activities. Its structure includes:

  • A thieno[3,2-d]pyrimidine core
  • An ethoxyphenyl substituent
  • A sulfanyl group

These structural features contribute to its biological properties, particularly in inhibiting certain enzymes and affecting cell proliferation.

Antitumor Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor activity. For instance:

  • In vitro studies demonstrated that certain thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation effectively. Compounds have been reported to have IC50 values in the low micromolar range against various cancer cell lines such as K562 and SU-DHL-6 .
CompoundCell LineIC50 (μM)Notes
12eK5621.68Induces apoptosis and inhibits migration
12eSU-DHL-60.55Significant morphological changes observed
12eWSU-DLCL-20.95Low toxicity against HEK293T cells

The mechanism by which these compounds exert their antitumor effects often involves:

  • Inhibition of key enzymes : Thieno[3,2-d]pyrimidines have been identified as inhibitors of enzymes such as EZH2 and ATR kinase, which are crucial in cancer cell proliferation and survival .
  • Induction of apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells independent of the cell cycle .

Antimicrobial Activity

In addition to antitumor properties, certain thieno[3,2-d]pyrimidine derivatives have shown promising antimicrobial activity. For example:

  • Selective inhibition against Cryptococcus neoformans has been reported, indicating potential for treating fungal infections .
MicroorganismActivity ObservedNotes
Cryptococcus neoformansSelective inhibitionPotential therapeutic application

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of halogenated thieno[3,2-d]pyrimidines on various cancer cell lines. The results highlighted that specific modifications to the thieno[3,2-d]pyrimidine scaffold significantly enhanced biological activity. Compounds were found to induce apoptosis in leukemia cells (L1210) while exhibiting selective antifungal activity .

Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to identify functional groups responsible for biological activity. Key findings included:

  • The presence of halogen substitutions at specific positions on the thieno[3,2-d]pyrimidine ring significantly increased potency against cancer cell lines.

This underscores the importance of chemical modifications in enhancing the therapeutic potential of these compounds .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate?

Methodological Answer:
The synthesis typically involves multi-step routes starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:

Core Formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions.

Sulfanyl Introduction : Reaction of the core with thiol-containing reagents (e.g., 2-mercaptobutanoic acid derivatives) in polar aprotic solvents like DMF or DCM, often using catalysts such as triethylamine .

Esterification : Final esterification with methyl groups under acidic or basic conditions.
Optimization :

  • Control reaction temperature (60–80°C) to minimize side reactions.
  • Use TLC (silica gel, ethyl acetate/hexane eluent) to monitor intermediate purity .

Advanced: How can reaction intermediates be reliably monitored during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Employ silica-coated plates with UV-active indicators; track Rf values using solvent systems like ethyl acetate/hexane (3:7) .
  • NMR Spectroscopy : Use 1^1H NMR (400 MHz, CDCl₃) to confirm intermediate structures (e.g., pyrimidine ring protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+^+ at m/z 453.12) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.4–4.2 ppm) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹ for the ester) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 4-ethoxyphenyl with fluorophenyl) and test in standardized assays (e.g., MTT for cytotoxicity) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Basic: What are the primary biological activities associated with this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values typically 1–10 µM) .
  • Anticancer Activity : Test in vitro against HeLa or MCF-7 cell lines (72-hour exposure, EC₅₀ determination via flow cytometry) .
  • Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA (IC₅₀ ~5 µM reported in analogs) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Substituent Variation : Replace the ethoxy group with methoxy or halogen to modulate lipophilicity (logP) and target affinity .
  • Core Modifications : Introduce fused rings (e.g., indole) to enhance π-π stacking with biological targets .
  • Example SAR Table :
DerivativeSubstituentIC₅₀ (EGFR)logP
Parent4-Ethoxy2.1 µM3.8
Analog 14-Fluoro1.5 µM3.2
Analog 24-Methoxy3.0 µM3.5

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., DCM) .
  • Storage : Keep in amber vials at –20°C under inert gas (N₂) to prevent hydrolysis .

Advanced: How can degradation pathways be studied to improve stability?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13) .
  • HPLC Analysis : Use C18 columns (ACN/water gradient) to quantify degradation products (e.g., free thiol or oxidized forms) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Basic: What solvents and conditions are suitable for recrystallization?

Methodological Answer:

  • Solvent Pairing : Use ethanol/water (7:3) or acetone/hexane for high-yield recrystallization (>80%) .
  • Temperature Gradient : Dissolve at 50–60°C, cool to 4°C overnight for crystal formation .

Advanced: How can computational methods predict metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use SwissADME to identify cytochrome P450 oxidation sites (e.g., ethoxy → hydroxy metabolites) .
  • Docking Simulations : Predict interactions with CYP3A4 using Glide (Schrödinger Suite) .

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